2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride

Übersicht

Beschreibung

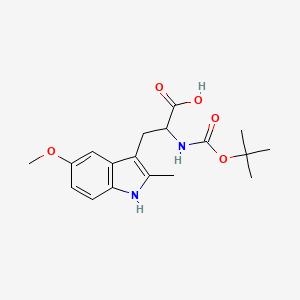

2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride, also known as 2-CPPEHCl, is an organic compound used in a wide range of scientific applications. It is a white, crystalline solid with a molecular weight of 283.8 g/mol and a melting point of 88-90°C. 2-CPPEHCl is used in a variety of scientific research applications, including studies of the biochemical and physiological effects of drugs, and has advantages and limitations in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

One application involves the enantioselective synthesis of 2-amino-1-phenylethanol, showcasing methodologies for producing chiral compounds which are crucial in the development of pharmaceuticals and fine chemicals. Tanielyan et al. (2006) detailed two efficient enantioselective syntheses using different catalytic systems to achieve high yields and enantioselectivity of the chiral chloro alcohol, which is a key intermediate in the synthesis of various bioactive molecules (Tanielyan et al., 2006).

Corrosion Inhibition

Another significant application is in corrosion inhibition. Boughoues et al. (2020) synthesized amine derivative compounds, including structures similar to 2-(2-Chlorophenyl)-1-phenylethan-1-amine, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic medium. This research highlights the role of such compounds in protecting metals from corrosion, which is essential for extending the lifespan of metal components in various industries (Boughoues et al., 2020).

Vasorelaxant Effects

Research by Brito et al. (2013) explored the vasorelaxant effects of a related compound, 1-nitro-2-phenylethane, which involves stimulation of the soluble guanylate cyclase-cGMP pathway. This study provides insights into the potential therapeutic applications of phenylethane derivatives in managing cardiovascular diseases by inducing vasodilation and improving blood flow (Brito et al., 2013).

Synthesis Methodologies

Mahdi et al. (2011) described the synthesis of 2-(2-chlorophenyl)-1-phenylethanones, including the target compound, through Friedel-Crafts acylation under microwave heating, showing improved yields and purity compared to traditional methods. This process is crucial for synthesizing key intermediates in organic chemistry, which can be further utilized in the development of various pharmaceuticals and agrochemicals (Mahdi et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds such as clofedanol, a centrally-acting cough suppressant, have been shown to interact with the histamine h1 receptor .

Mode of Action

It is known that compounds like clofedanol suppress the cough reflex by a direct effect on the cough center in the medulla of the brain .

Biochemical Pathways

Similar compounds have been shown to affect various neurotransmitter systems, impacting cholinergic, opioidergic, monoaminergic, and gabaergic function .

Pharmacokinetics

Similar compounds such as ketamine, which is a chiral arylcyclohexalamine with a similar chemical structure, have been shown to have complex pharmacokinetics with affinity for multiple receptors .

Result of Action

Similar compounds have been shown to have local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses .

Eigenschaften

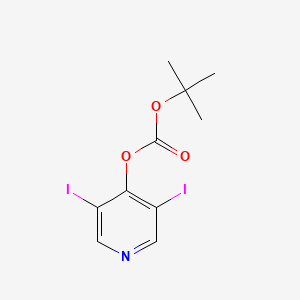

IUPAC Name |

2-(2-chlorophenyl)-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN.ClH/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11;/h1-9,14H,10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWQCHODHSDQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1235440-44-4 | |

| Record name | Benzeneethanamine, 2-chloro-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1462906.png)

![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)